![molecular formula C13H13F3N2O2 B2538233 N-(cyanomethyl)-N-methyl-2-[2-(trifluoromethyl)phenoxy]propanamide CAS No. 1311856-38-8](/img/structure/B2538233.png)
N-(cyanomethyl)-N-methyl-2-[2-(trifluoromethyl)phenoxy]propanamide
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Description
Synthesis Analysis
The synthesis of TAK-632 involves several steps, including the introduction of a cyanomethyl group, a methyl group, and a trifluoromethyl-phenoxy moiety. Detailed synthetic routes and reaction conditions are documented in scientific literature .
Molecular Structure Analysis
The molecular formula of TAK-632 is C₁₇H₁₄F₃N₃O₂S . Its structure consists of a benzo[d]thiazol-2-yl ring linked to a cyclopropanecarboxamide scaffold. The presence of the cyanomethyl, methyl, and trifluoromethyl-phenoxy substituents contributes to its biological activity .
Chemical Reactions Analysis
TAK-632 exhibits selective inhibition of necroptosis by targeting both receptor-interacting protein kinase 1 (RIPK1) and RIPK3 kinases. It disrupts necrosome formation by specifically inhibiting the phosphorylation of RIPK3 in necroptotic cells .
Physical And Chemical Properties Analysis
- Solubility : TAK-632 exhibits favorable pharmacokinetic properties, including an oral bioavailability of 25.2% in rats .
- Selectivity : Compound 42, an analogue of TAK-632, demonstrates >60-fold selectivity for RIPK3 over RIPK1 .
Mechanism of Action
The precise mechanism of action involves blocking the necroptotic pathway, thereby preventing cell death. By targeting RIPK3, TAK-632 interferes with the signaling cascade that leads to necroptosis. This inhibition has potential therapeutic implications for various diseases, including inflammatory conditions and degenerative disorders .
Future Directions
properties
IUPAC Name |
N-(cyanomethyl)-N-methyl-2-[2-(trifluoromethyl)phenoxy]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O2/c1-9(12(19)18(2)8-7-17)20-11-6-4-3-5-10(11)13(14,15)16/h3-6,9H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PESHUCFBPSCYNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC#N)OC1=CC=CC=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-N-methyl-2-[2-(trifluoromethyl)phenoxy]propanamide |
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